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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of AVE 0991, a
nonpeptide agonist of the Mas receptor, in various experimental models of kidney disease. The
information compiled herein, supported by detailed experimental protocols and quantitative
data, is intended to guide researchers in designing and conducting studies to evaluate the
therapeutic potential of AVE 0991 in renal pathologies.

Introduction to AVE 0991 and the ACE2/Ang-(1-
7)IMas Receptor Axis

AVE 0991 is a synthetic, orally active, nonpeptide compound that mimics the actions of
Angiotensin-(1-7) [Ang-(1-7)], a key component of the counter-regulatory arm of the Renin-
Angiotensin System (RAS).[1] This protective axis, often referred to as the ACE2/Ang-(1-
7)/Mas receptor axis, counteracts the detrimental effects of the classical ACE/Angiotensin Il
(Ang II)/AT1 receptor axis, which is known to promote vasoconstriction, inflammation, fibrosis,
and oxidative stress in the kidney.

Activation of the Mas receptor by Ang-(1-7) or its agonists like AVE 0991 elicits a range of
renoprotective effects, including vasodilation, and anti-inflammatory, anti-fibrotic, and anti-
apoptotic actions. These properties make AVE 0991 a promising therapeutic agent for various
kidney diseases.
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Signaling Pathway of the ACE2/Ang-(1-7)/Mas
Receptor Axis

The ACE2/Ang-(1-7)/Mas receptor axis plays a crucial role in maintaining renal homeostasis
and protecting against kidney injury. The diagram below illustrates the key components and

their interactions.
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Figure 1: The Renin-Angiotensin System's dual axes in the kidney.

Application in Kidney Disease Models

AVE 0991 has demonstrated significant therapeutic efficacy in a variety of preclinical models of
kidney disease. The following sections provide detailed application notes, experimental
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protocols, and summarized data for key models.

Acute Kidney Injury (AKI): Ischemia/Reperfusion
Model

Application Note: In the context of acute kidney injury induced by ischemia/reperfusion (I/R),
AVE 0991 has been shown to be renoprotective by improving renal function, reducing tissue
damage, and mitigating local and systemic inflammation.[1] Administration of AVE 0991
attenuates the increase in serum creatinine and reduces the infiltration of neutrophils into the
kidney and lungs.[1]

Quantitative Data Summary:

Control . I/IR + AVE 0991
Parameter IIR + Vehicle Reference
(Sham) (9.0 mglkg)
Serum
Creatinine ~0.5 ~2.5 ~1.5 [1][2]
(mg/dL)
Renal Neutrophil o
) Significantly
Influx (MPO Low High [1]
o Reduced
activity)
CXCL1/KC in
~50 ~400 ~150 [1]
Serum (pg/mL)
Renal Tubular ) Significantly
. 0 High [1]
Injury Score Reduced

Experimental Protocol:
Model Induction (Ischemia/Reperfusion Injury):

o Anesthetize male C57BL/6 mice (8-10 weeks old) with an appropriate anesthetic regimen
(e.g., ketamine/xylazine).

o Perform a midline abdominal incision to expose both renal pedicles.
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 Induce ischemia by occluding both renal pedicles with microvascular clamps for 30 minutes.
o After 30 minutes, remove the clamps to allow reperfusion.

e Suture the abdominal incision in two layers.

o Maintain the body temperature of the animals at 36-38°C throughout the procedure.

o Sham-operated animals undergo the same surgical procedure without clamping the renal
pedicles.

AVE 0991 Administration:

e Formulation: Dissolve AVE 0991 in 10 mM KOH in 0.9% NacCl to a final concentration for a
9.0 mg/kg dose.[1] The vehicle control is 10 mM KOH in 0.9% NaCl.

¢ Administration: Administer AVE 0991 or vehicle via subcutaneous (s.c.) injection (200 uL)
immediately after the 30-minute ischemia period and again 12 hours after reperfusion.[1]

» Endpoint Analysis: Euthanize the animals 24 hours after reperfusion for blood and tissue
collection.

Experimental Workflow:

Click to download full resolution via product page

Figure 2: Workflow for the Ischemia/Reperfusion AKI model.

Acute Kidney Injury (AKI): Cisplatin-induced
Nephrotoxicity Model
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Application Note: AVE 0991 is proposed to mitigate cisplatin-induced AKI by counteracting the
vasoconstriction, oxidative stress, and inflammation caused by the chemotherapeutic agent.[3]
By stimulating the Mas receptor, AVE 0991 is expected to promote nitric oxide (NO) production,
leading to vasodilation and improved renal blood flow, thereby reducing the nephrotoxic effects
of cisplatin.[3]

Quantitative Data Summary: Specific quantitative data for AVE 0991 in a cisplatin-induced AKI
model is less reported in the provided search results. The table below is based on the expected
outcomes from its known mechanism of action.

Cisplatin + Cisplatin +
Parameter Control . Reference
Vehicle AVE 0991
Blood Urea
Nitrogen (BUN) Normal Elevated Reduced [3] (projected)
(mg/dL)
Serum
Creatinine Normal Elevated Reduced [3] (projected)
(mg/dL)
Renal Oxidative
Stress Markers Low High Reduced [3] (projected)
(e.g., MDA)
Renal TNF-a and ) )
Low High Reduced [3] (projected)

IL-6 Levels

Experimental Protocol:
Model Induction (Cisplatin-Induced Nephrotoxicity):
e Use male C57BL/6 mice.

» Induce AKI with a single intraperitoneal (i.p.) injection of cisplatin (a typical dose is 20
mg/kg).

e Monitor the animals for signs of toxicity and weight loss.
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AVE 0991 Administration:
e Formulation: Dissolve AVE 0991 in a suitable vehicle such as 0.9% saline.

o Administration: Administer AVE 0991 (dose to be determined based on dose-response
studies, e.g., 1-10 mg/kg) via i.p. or s.c. injection, either prior to or concurrently with cisplatin
administration. A post-treatment regimen can also be explored.

« Endpoint Analysis: Euthanize the animals at a predetermined time point after cisplatin
injection (e.g., 72 hours) for collection of blood and kidney tissue.

Experimental Workflow:

Induce AKI: re-, C el AVE 0991 or Monitor Animals Euthanize Blood & Kidney
Cisplatin (i.p.) Vehicle Admin. (e.g., 72h) Tissue Analysis
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Figure 3: Workflow for the Cisplatin-Induced AKI model.

Diabetic Nephropathy: Streptozotocin-Induced
Model

Application Note: In a streptozotocin (STZ)-induced model of diabetic nephropathy in rats, AVE
0991 has demonstrated cardio-renal protective effects.[4] Treatment with AVE 0991 has been
shown to reduce blood urea nitrogen (BUN) and proteinuria.[4][5] It also exhibited
antihyperglycemic and lipid-lowering activities, suggesting that its renoprotective effects may be
partly due to improved metabolic control.[4]

Quantitative Data Summary:
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STZ-Diabetic + STZ-Diabetic +

Parameter Control . Reference
Vehicle AVE 0991
Blood Urea o o
) Significantly Significantly
Nitrogen (BUN) Normal [41[5]
Increased Decreased
(mg/dL)
Proteinuria Significantl Significantl
Low ooy oy 151t6)
(mg/24h) Increased Decreased
Serum
Creatinine Normal Increased Decreased [6]
(mg/dL)
Glomerulosclero
] Low Increased Decreased [6]
sis Index
Renal IL-1B, IL-
6, TNF-a mRNA Low Increased Decreased [6]
levels

Experimental Protocol:
Model Induction (Streptozotocin-Induced Diabetes):
e Use male Wistar rats.

 Induce diabetes with a single intraperitoneal (i.p.) injection of streptozotocin (STZ) at a dose
of 50-65 mg/kg, dissolved in citrate buffer (pH 4.5).[5][6]

» Confirm diabetes after one week by measuring blood glucose levels; rats with persistent
hyperglycemia (e.g., >250 mg/dL) are considered diabetic.

» Allow the diabetic condition to progress for a specified period (e.g., 8 weeks) to establish
nephropathy.[6]

AVE 0991 Administration:

» Formulation: Prepare AVE 0991 for oral gavage, dissolved in normal saline.[6]
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o Administration: After the establishment of diabetic nephropathy (e.g., after 8 weeks of STZ
injection), administer AVE 0991 via oral gavage daily for a specified duration (e.g., 4 weeks).
[6] A vehicle of normal saline is given to the control and diabetic control groups.

o Endpoint Analysis: At the end of the treatment period, collect 24-hour urine samples and then
euthanize the animals for blood and kidney tissue collection.

Experimental Workflow:

Daily AVE 0991 (gavage) Blood & Kidney

Tissue Analysis

Induce Diabetes: Confirm Hyperglycemia Develop Nephropathy
@—’( STZ (ip) (1 week) (8 weeks) 24h Urine Collection Euthanize

or Vehicle
(4 weeks)
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Figure 4: Workflow for Streptozotocin-Induced Diabetic Nephropathy.

Renal Fibrosis: Unilateral Ureteral Obstruction
(UUO) Model

Application Note: The unilateral ureteral obstruction (UUO) model is a well-established method
for inducing renal fibrosis. While direct studies of AVE 0991 in the UUO model are not
extensively detailed in the provided search results, its known anti-fibrotic properties through the
Mas receptor suggest a high potential for therapeutic benefit. Activation of the Mas receptor is
known to counteract the pro-fibrotic signaling of Ang Il, including the expression of TGF-31 and
collagen deposition.

Quantitative Data Summary: This table is based on the expected anti-fibrotic effects of AVE
0991.
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. UUO + AVE
Parameter Sham UUO + Vehicle Reference
0991
Renal Collagen | ) )
, Low High Reduced (projected)
Expression
Renal a-SMA ) )
) Low High Reduced (projected)
Expression
Renal TGF-p1 ) )
Low High Reduced (projected)
Levels
Tubulointerstitial ) )
High Reduced (projected)

Fibrosis Score

Experimental Protocol:

Model Induction (Unilateral Ureteral Obstruction):

o Anesthetize the animal (mouse or rat).

o Perform a flank or midline incision to expose the left kidney and ureter.
 Ligate the left ureter at two points using silk sutures.[7][8]

» The contralateral (right) kidney serves as an internal control.

e Suture the incision.

e Sham-operated animals undergo the same procedure without ureteral ligation.
AVE 0991 Administration:

o Formulation: Dissolve AVE 0991 in a suitable vehicle.

o Administration: Administer AVE 0991 daily, starting from the day of surgery, for the duration
of the study (e.g., 7 to 14 days). The route of administration can be oral gavage, s.c., or i.p.
injection.
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» Endpoint Analysis: Euthanize the animals at the end of the study period and harvest the
kidneys for histological and molecular analysis of fibrotic markers.

Experimental Workflow:

Daily AVE 0991
or Vehicle Admin.

@—»(Anesthenze AnimaHExpuse Left Ure1er)—>(ugate Left uma)—»(smure Incision )—» K'd:sgl;::”e
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Figure 5: Workflow for the Unilateral Ureteral Obstruction model.

Conclusion

AVE 0991 demonstrates significant promise as a therapeutic agent for a range of kidney
diseases. Its mechanism of action, centered on the activation of the protective ACE2/Ang-(1-
7)/Mas receptor axis, addresses key pathological processes in renal disease, including
inflammation, fibrosis, and oxidative stress. The protocols and data presented here provide a
foundation for further investigation into the therapeutic potential of AVE 0991 and other Mas
receptor agonists in the treatment of kidney disorders. Researchers are encouraged to adapt
and optimize these protocols for their specific experimental needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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